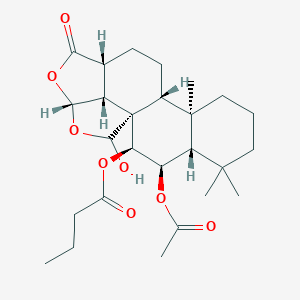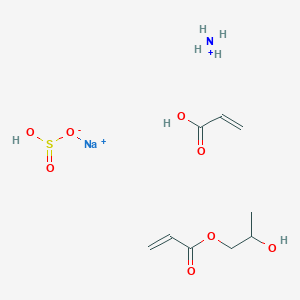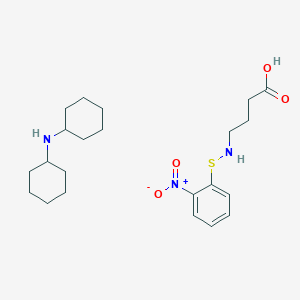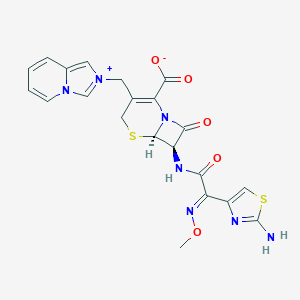
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate is a chemical compound that is used in scientific research for its antibacterial properties. It is a member of the cephalosporin class of antibiotics and is commonly referred to as Ceftizoxime.
Mechanism Of Action
Ceftizoxime works by inhibiting bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which prevents the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and eventual cell lysis.
Biochemical And Physiological Effects
Ceftizoxime has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly excreted in the urine and has a half-life of approximately 2 hours in humans. Ceftizoxime has been shown to have a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a useful tool in microbiology research.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ceftizoxime is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying bacterial resistance mechanisms and developing new antibiotics. However, Ceftizoxime has limitations in terms of its solubility and stability. It is also relatively expensive compared to other antibiotics.
Future Directions
There are several areas of future research for Ceftizoxime. One area of interest is the development of new derivatives of Ceftizoxime that have improved solubility and stability. Another area of research is the study of bacterial resistance mechanisms and the development of new antibiotics. Additionally, Ceftizoxime could be used in combination with other antibiotics to improve their efficacy and reduce the development of resistance.
Synthesis Methods
The synthesis of Ceftizoxime involves the reaction of 7-aminocephalosporanic acid with 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction results in the formation of the intermediate compound, which is then reacted with imidazo(1,5-a)pyridine to produce Ceftizoxime.
Scientific Research Applications
Ceftizoxime is commonly used in scientific research for its antibacterial properties. It is effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Ceftizoxime is often used in microbiology research to study bacterial resistance mechanisms and to develop new antibiotics.
properties
CAS RN |
103313-22-0 |
|---|---|
Product Name |
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate |
Molecular Formula |
C21H19N7O5S2 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H19N7O5S2/c1-33-25-14(13-9-35-21(22)23-13)17(29)24-15-18(30)28-16(20(31)32)11(8-34-19(15)28)6-26-7-12-4-2-3-5-27(12)10-26/h2-5,7,9-10,15,19H,6,8H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m1/s1 |
InChI Key |
LCOJEOHXDQUGGT-USLAGGSUSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
synonyms |
2-AACC 7-(2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







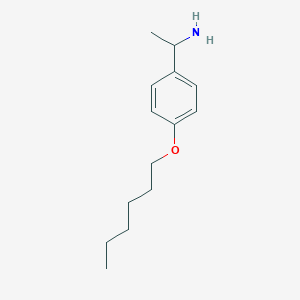
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)



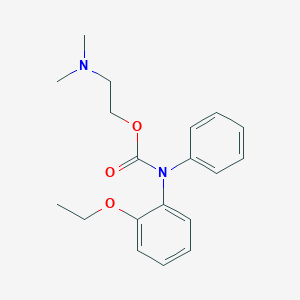
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
